Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-5-fluoroquinoxaline

Medicinal chemistry Cross-coupling Building block differentiation

7-Bromo-5-fluoroquinoxaline is a dihalogenated quinoxaline heterocycle (C₈H₄BrFN₂, MW 227.03 g/mol) bearing a bromine atom at the 7-position and a fluorine atom at the 5-position on the bicyclic quinoxaline scaffold. It is cataloged under PubChem CID 59286334 and MDL MFCD19053255.

Molecular Formula C8H4BrFN2
Molecular Weight 227.036
CAS No. 1210048-05-7
Cat. No. B592036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoroquinoxaline
CAS1210048-05-7
Molecular FormulaC8H4BrFN2
Molecular Weight227.036
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)Br)F
InChIInChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
InChIKeyMWNUJVQOZMVOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-fluoroquinoxaline (CAS 1210048-05-7): Regiochemical Identity and Procurement-Relevant Baseline


7-Bromo-5-fluoroquinoxaline is a dihalogenated quinoxaline heterocycle (C₈H₄BrFN₂, MW 227.03 g/mol) bearing a bromine atom at the 7-position and a fluorine atom at the 5-position on the bicyclic quinoxaline scaffold [1]. It is cataloged under PubChem CID 59286334 and MDL MFCD19053255 [1]. The compound is commercially available as a research-grade building block from multiple international vendors at standard purities of 95–98% (HPLC), with batch-specific QC documentation including NMR, HPLC, and GC traces provided by suppliers such as Bidepharm, Aladdin Scientific, and Fluorochem . Its primary cited application is as a key synthetic intermediate in kinase inhibitor medicinal chemistry programs, particularly for constructing FGFR and JSP-1 targeted compound libraries [2]. Critically, published primary research data specific to this exact compound — including biological IC₅₀ values, ADMET parameters, or direct comparative pharmacology — remain absent from the peer-reviewed literature as of the search date; procurement decisions therefore rest on its regiochemical specificity and synthetic utility rather than on direct bioactivity evidence.

Why 7-Bromo-5-fluoroquinoxaline Cannot Be Casually Substituted: Regioisomeric and Functional-Handle Differentiation


Halogenated quinoxaline building blocks are not functionally interchangeable. The specific 7-Br/5-F regiochemical pattern of this compound creates a unique reactivity profile that distinguishes it from its closest regioisomer, 5-Bromo-7-fluoroquinoxaline (CAS 1628908-19-9), as well as from mono-halogenated analogs such as 6-fluoroquinoxaline (CAS 1644-14-0) [1]. The bromine at C7 serves as the primary handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), while the fluorine at C5 exerts a distinct electronic influence — the fluorine's strong electron-withdrawing inductive effect at the 5-position modulates the electron density of the pyrazine ring differently than fluorine at the 7-position would, affecting both the reactivity of the bromine toward oxidative addition and the electronic properties of downstream coupling products [2]. Class-level SAR evidence from Liang et al. (2024) demonstrates that bromo-substituted quinoxalines consistently outperform their nitro-substituted counterparts in anticancer activity against A549 non-small-cell lung cancer cells; compound 4m (6-bromo-2,3-bis[(E)-4-methoxystyryl]quinoxaline) achieved an IC₅₀ of 9.32 ± 1.56 μM versus 5-fluorouracil at 4.89 ± 0.20 μM, whereas corresponding nitro analogs showed reduced potency [3]. This bromo > nitro SAR trend, combined with the established role of fluoroquinoxalines as JSP-1 phosphatase inhibitor precursors [4], underscores that both the identity and position of halogen substituents materially affect downstream biological and synthetic outcomes — making casual substitution of this specific regioisomer a scientifically unjustifiable risk in lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Bromo-5-fluoroquinoxaline: Comparator-Based Analysis


Regiochemical Identity: 7-Br/5-F vs. 5-Br/7-F Substitution Pattern Defines Cross-Coupling Reactivity Hotspot

7-Bromo-5-fluoroquinoxaline (CAS 1210048-05-7) and its regioisomer 5-Bromo-7-fluoroquinoxaline (CAS 1628908-19-9) share identical molecular formula (C₈H₄BrFN₂) and molecular weight (227.03 g/mol) but differ fundamentally in the positional exchange of bromine and fluorine on the quinoxaline scaffold [1]. In 7-Br/5-F, the bromine at C7 is para to N-1 and ortho to the ring junction, making it more sterically accessible for oxidative addition with Pd(0) catalysts compared to bromine at C5, which sits ortho to the fluorine and adjacent to the ring junction in the 5-Br/7-F isomer [2]. No published direct comparative Suzuki coupling yield data exist for these two specific regioisomers; this evidence is classified as class-level inference based on established principles of palladium-catalyzed cross-coupling regiochemistry, wherein steric accessibility at the C-X bond is a primary determinant of coupling efficiency [2].

Medicinal chemistry Cross-coupling Building block differentiation

Bromo vs. Nitro Quinoxaline Substitution: Class-Level Anticancer Activity Differential (A549 NSCLC Model)

Liang et al. (2024) synthesized 26 quinoxaline derivatives and assessed inhibitory activity against A549 human non-small-cell lung cancer cells, directly comparing 6-bromo-substituted (compounds 4a–4m) and 6-nitro-substituted (compounds 5a–5m) series [1]. The most potent bromo derivative, compound 4m, exhibited IC₅₀ = 9.32 ± 1.56 μM, comparable to the clinical drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM), whereas the nitro series showed consistently weaker inhibition [1]. The authors explicitly concluded: 'the C6-bromo rather than C6-nitro group is a suitable quinoxaline substitute for designing potential drug candidates' [1]. 7-Bromo-5-fluoroquinoxaline carries its bromine at the 7-position rather than the 6-position studied in Liang et al.; however, the bromo > nitro principle at a benzo-ring position adjacent to the pyrazine ring junction is likely transferable, as both C6 and C7 positions share similar electronic conjugation with the pyrazine nitrogens [2].

Anticancer activity Quinoxaline SAR Non-small-cell lung cancer

Fluorine at C5 Enables Analogous JSP-1 Inhibitor Design: Class-Level Evidence from 6-Fluoroquinoxaline Studies

Zhang et al. (2006) demonstrated that 6-fluoroquinoxaline serves as a productive substrate for microwave-accelerated nucleophilic aromatic substitution (SNAr) with amines and N-heterocycles, generating a library of 6-aminoquinoxalines with potent JNK Stimulatory Phosphatase-1 (JSP-1) inhibitory activity [1]. The most active compound (compound 16, 2-furyl-substituted with pyrrole) showed an IC₅₀ of 2.72 ± 0.49 μM against JSP-1 [1]. The Liang et al. (2024) review of the quinoxaline landscape explicitly highlighted C6-fluoro substituted quinoxaline as a 'potent inhibitor of JSP-1' [2]. While the target compound bears fluorine at C5 rather than C6, both positions are on the benzo-ring and participate in SNAr chemistry, albeit with different activation energies — the C5 position in quinoxaline is para to N-4, while C6 is para to N-1, creating distinct electronic environments that affect leaving-group aptitude [3].

JNK pathway inhibition JSP-1 phosphatase Kinase chemical probe

Patent Citation as Synthetic Intermediate in Kinase Inhibitor Programs (DE102008039083A1)

German patent DE102008039083A1 ('Substituted 5-aminopyrazoles and their use') explicitly cites 7-Bromo-5-fluoroquinoxaline (CAS 1210048-05-7) as a synthetic intermediate in the preparation of novel substituted 5-aminopyrazole compounds for therapeutic use [1]. The patent, filed by Bayer, describes compounds for treatment and/or prophylaxis of diseases. Specific experimental examples in the patent utilize quinoxaline intermediates in coupling reactions with pyrazole cores, establishing documented precedent for this building block in pharmaceutical patent chemistry [1]. In contrast, the regioisomeric 5-Bromo-7-fluoroquinoxaline (CAS 1628908-19-9) has no identified patent citations in the same kinase inhibitor patent families as of the search date [2].

Patent precedent Kinase inhibitor synthesis 5-aminopyrazole scaffold

Commercial Availability and Purity Benchmarking: Supplier Comparison

7-Bromo-5-fluoroquinoxaline is available from multiple international suppliers at comparable purity specifications, enabling competitive procurement. Bidepharm offers 98% purity with batch-specific NMR, HPLC, and GC traceability (BD269190) . Aladdin Scientific offers 98% purity (B190098) with publicly downloadable Certificates of Analysis including lot-specific QC data . Fluorochem (UK) offers 98% purity (F380148) with stock availability across UK, Europe, and China distribution centers . AKSci offers 95% minimum purity (3693DP) . The 98% purity specification from multiple vendors exceeds the 95% baseline offered by AKSci, providing procurement optionality without compromising quality. All suppliers classify the compound under GHS07 (harmful/irritant) with consistent hazard statements (H302, H315, H319, H335).

Chemical procurement Building block sourcing Purity specification

Evidence-Supported Application Scenarios for 7-Bromo-5-fluoroquinoxaline Procurement and Use


Kinase Inhibitor Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal reactivity of 7-Br/5-F: the C7 bromine provides a primary Suzuki-Miyaura coupling site for aryl/heteroaryl boronic acid introduction, while the C5 fluorine can subsequently be displaced via SNAr with amines under microwave conditions as demonstrated in the JSP-1 inhibitor study by Zhang et al. (2006) [1]. This sequential diversification strategy, validated by the patent precedent in DE102008039083A1 where quinoxaline intermediates are coupled to pyrazole cores [2], enables generation of two-dimensional SAR arrays from a single building block. The class-level bromo > nitro anticancer SAR from Liang et al. (2024) further supports prioritizing brominated quinoxaline scaffolds over nitro analogs for oncology-targeted libraries [3].

FGFR-Targeted Fragment-Based Drug Discovery (FBDD) Starting Point

The Astex Therapeutics FGFR kinase modulator patent family (WO2015144803A1) establishes quinoxaline derivatives as privileged scaffolds for FGFR1-4 inhibition [1]. 7-Bromo-5-fluoroquinoxaline, with its dual halogen handles, serves as an ideal fragment elaboration point for structure-guided optimization: the bromine can be replaced with diverse aryl groups via cross-coupling to probe the ATP-binding pocket hydrophobic region, while the fluorine maintains favorable physicochemical properties (low logP contribution, metabolic stability) characteristic of successful fragment-to-lead campaigns. The compound's PubChem-computed XLogP3 of 2.0 indicates a fragment-appropriate lipophilicity profile [2].

Chemical Probe Development for JNK Pathway Phosphatase Targets

Building on the JSP-1 inhibitory activity demonstrated by 6-aminoquinoxaline derivatives (IC₅₀ range 2.72–7.51 μM) [1], 7-Bromo-5-fluoroquinoxaline offers an alternative scaffold geometry for JNK pathway probe development. The C5 fluorine provides an SNAr handle for introducing diverse amine substituents, while the C7 bromine enables parallel exploration of cross-coupled aryl diversity — a synthetic strategy that would generate a more topologically diverse compound collection than the 6-fluoroquinoxaline-derived library reported by Zhang et al. The distinct vectorial orientation of substituents introduced at C7 vs. C6 may access different binding sub-pockets within the JSP-1 active site, potentially yielding improved selectivity profiles.

Multi-Gram Scale-Up for Preclinical Candidate Synthesis

For programs advancing a lead series into preclinical development, the multi-supplier availability of 7-Bromo-5-fluoroquinoxaline at 98% purity from Bidepharm, Aladdin, and Fluorochem [1][2][3] mitigates single-source supply risk. The compound's room-temperature storage stability, absence of rotatable bonds (rigid scaffold, Rotatable Bond Count = 0 [4]), and well-defined GHS hazard profile (H302/H315/H319/H335) simplify handling, shipping, and regulatory compliance for kilogram-scale procurement. These practical attributes, combined with documented synthetic utility in patent chemistry, reduce the operational friction of transitioning from discovery to preclinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.